molecular formula C13H15N3 B2665865 N2-(4-ethylphenyl)pyridine-2,3-diamine CAS No. 70358-43-9

N2-(4-ethylphenyl)pyridine-2,3-diamine

Cat. No.: B2665865
CAS No.: 70358-43-9
M. Wt: 213.284
InChI Key: CVOVVCDULLXROA-UHFFFAOYSA-N
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Description

N2-(4-ethylphenyl)pyridine-2,3-diamine is a high-value chemical intermediate primarily used in research and development for the synthesis of novel pharmaceutical compounds. As a member of the 2,3-diaminopyridine family, this compound provides a versatile scaffold for medicinal chemistry. Its structure, featuring both pyridine and phenyl rings with amine functional groups, allows it to act as a key building block in the creation of more complex molecules . Research Applications and Value: This diaminopyridine derivative is strategically employed in constructing nitrogen-containing heterocycles, which are common motifs in drugs and bioactive molecules. Its primary research value lies in its role as a precursor in the discovery of new therapeutic agents. Specific 2,3-diaminopyridine compounds are recognized for their utility as intermediates in developing pharmaceuticals with various mechanisms of action . Handling and Storage: To maintain stability and purity, this product should be stored sealed in a dry environment at cool temperatures, typically between 2-8°C . Researchers should consult the safety data sheet (SDS) for detailed hazard and handling information prior to use. Notice: This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

2-N-(4-ethylphenyl)pyridine-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-10-5-7-11(8-6-10)16-13-12(14)4-3-9-15-13/h3-9H,2,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOVVCDULLXROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ethylphenyl)pyridine-2,3-diamine typically involves the reaction of 4-ethylphenylamine with pyridine-2,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N2-(4-ethylphenyl)pyridine-2,3-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N2-(4-ethylphenyl)pyridine-2,3-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N2-(4-ethylphenyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridine-2,3-diamine derivatives share a common diamine-pyridine core but differ in N2-substituents, which critically influence their chemical and biological behavior. Below is a comparative analysis:

Substituent Variations and Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Purity Key Properties Reference
N2-(4-Ethylphenyl)pyridine-2,3-diamine 4-Ethylphenyl 227.29 (calc.) N/A Discontinued; moderate lipophilicity†
N2-(4-Methoxybenzyl)pyridine-2,3-diamine (4a) 4-Methoxybenzyl 255.31 (C13H15N3O) N/A Crystalline solid; antimycobacterial
N2-(4-Trifluoromethylphenyl)pyridine-2,3-diamine (B1) 4-Trifluoromethylphenyl 256.23 (C12H10F3N3) 83% yield Electron-withdrawing group; OLED applications
N2-(4-Fluorophenyl)pyridine-2,3-diamine (B2) 4-Fluorophenyl 203.22 (C11H10FN3) N/A Enhanced solubility in polar solvents
N2-(3-Aminopropyl)pyridine-2,3-diamine 3-Aminopropyl 166.23 95% High polarity; lab use only
N2-(4-Dimethylaminophenyl)pyridine-2,3-diamine dihydrochloride 4-Dimethylaminophenyl (salt) 301.22 (C13H18Cl2N4) 95%+ Improved solubility (salt form)

†Estimated based on substituent hydrophobicity.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4-ethylphenyl group in the target compound is moderately electron-donating, whereas analogs like B1 (trifluoromethylphenyl) feature electron-withdrawing substituents, altering reactivity and electronic properties .
  • Solubility : Salt forms (e.g., dihydrochloride in ) enhance aqueous solubility compared to free bases like N2-(4-ethylphenyl) derivatives.
  • Lipophilicity : Bulky substituents (e.g., 4-ethylphenyl) may increase membrane permeability but reduce solubility in polar solvents.
Target Compound: this compound
  • Limited synthesis details are available, but similar compounds (e.g., 4a and B1) suggest reductive amination or nucleophilic substitution as plausible routes .
Analog-Specific Approaches:

N2-(4-Methoxybenzyl)pyridine-2,3-diamine (4a): Reacted from precursor 3a using K₂CO₃ in methanol/water (94% yield) .

N2-(4-Trifluoromethylphenyl)pyridine-2,3-diamine (B1): Tin(II) chloride-mediated reduction in methanol (83% yield) .

N2-(4-Fluorophenyl)pyridine-2,3-diamine (B2) :

  • Sodium borohydride reduction with Raney Ni catalyst (89% yield) .

Comparison :

  • Yields : Most methods achieve >80% yields, indicating robust synthetic accessibility.
  • Catalysts : Transition metals (e.g., SnCl₂, Raney Ni) are critical for reductions, while milder bases (K₂CO₃) suffice for substitutions .

Biological Activity

N2-(4-ethylphenyl)pyridine-2,3-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Overview of Biological Activity

This compound has been investigated for various biological activities:

  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens is limited.
  • Anticancer Activity : Research indicates that this compound exhibits anticancer properties. It has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines, suggesting a potential mechanism through which it may exert its effects .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors within cancer cells, modulating their activity and influencing cellular processes such as proliferation and apoptosis.
  • Induction of Apoptosis : Studies have reported that treatment with this compound can lead to the activation of apoptotic pathways in cancer cells, evidenced by markers such as PARP and CASP3 cleavage .
  • Gene Expression Modulation : Preliminary findings suggest that this compound can alter the expression levels of various genes associated with cell survival and proliferation, further supporting its role as a potential anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameBiological ActivityUnique Features
N2-(4-methylphenyl)pyridine-2,3-diamineAntimicrobial and anticancerMethyl group substitution influences reactivity
N2-(4-chlorophenyl)pyridine-2,3-diamineAnticancerChlorine substitution may enhance biological activity
N2-(4-bromophenyl)pyridine-2,3-diamineAntimicrobialBromine substitution affects solubility

The ethyl group in this compound may enhance its lipophilicity compared to other derivatives, potentially affecting its bioavailability and interaction with biological targets.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound can effectively reduce cell viability in various cancer cell lines at specific concentrations (IC50 values), indicating its potential as a chemotherapeutic agent .
  • Mechanistic Studies : Research has focused on elucidating the molecular pathways involved in the compound's action. For instance, studies have shown significant alterations in gene expression profiles following treatment with this compound .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N<sup>2</sup>-(4-ethylphenyl)pyridine-2,3-diamine, and how can its purity be validated?

  • Methodology : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, reacting pyridine-2,3-diamine derivatives with 4-ethylphenyl electrophiles (e.g., aryl halides) under basic conditions (e.g., K2CO3 in methanol/water) . Purification often employs column chromatography (silica gel, ethyl acetate/hexane mixtures), followed by recrystallization.
  • Characterization : Validate purity via:

  • 1H/13C NMR : Confirm substituent integration and absence of unreacted precursors (e.g., δ 7.2–7.5 ppm for aromatic protons) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 228.149 for C13H15N3) .
  • Melting Point : Compare with literature values (e.g., 114–116°C for pyridine-2,3-diamine analogs) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • IR Spectroscopy : Identify NH2 stretching (~3300–3500 cm<sup>−1</sup>) and aromatic C=C/C=N vibrations (~1450–1600 cm<sup>−1</sup>) .
  • NMR : Use DMSO-d6 or CDCl3 to resolve:

  • 1H NMR : Aromatic protons (δ 6.5–8.5 ppm), NH2 signals (broad, δ 4.5–5.5 ppm).
  • 13C NMR : Pyridine carbons (δ 140–160 ppm), ethylphenyl carbons (δ 20–40 ppm for CH2/CH3) .
    • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX/ORTEP software .

Advanced Research Questions

Q. How can structural modifications of N<sup>2</sup>-(4-ethylphenyl)pyridine-2,3-diamine enhance its bioactivity (e.g., enzyme inhibition)?

  • Rational Design :

  • Introduce electron-withdrawing groups (e.g., -NO2, -Cl) to the phenyl ring to modulate electron density and binding affinity .
  • Replace the ethyl group with bulkier substituents (e.g., isopropyl) to explore steric effects on target interactions.
    • SAR Studies : Compare IC50 values against targets like IDO1/TDO using enzyme-linked immunosorbent assays (ELISAs) .
    • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with active sites .

Q. How should researchers resolve contradictions in crystallographic data for pyridine-diamine derivatives?

  • Data Validation :

  • Use SHELXL for refinement, ensuring R-factor convergence (<5%) and validating hydrogen-bonding networks .
  • Cross-check with ORTEP-3 for thermal ellipsoid visualization to detect disorder or overfitting .
    • Comparative Analysis : Benchmark against structurally similar compounds (e.g., pyridine-2,3-diamine analogs) in the Cambridge Structural Database .

Q. What strategies optimize reaction yields in large-scale synthesis of this compound?

  • Process Chemistry :

  • Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) .
  • Optimize solvent polarity (e.g., DMF for better solubility of aromatic intermediates) .
    • Catalysis : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps to improve regioselectivity .
    • Scale-Up : Use continuous-flow reactors to minimize side reactions and improve reproducibility .

Methodological Considerations

Q. What precautions are necessary when handling pyridine-diamine derivatives due to their reactivity?

  • Safety Protocols :

  • Use inert atmospheres (N2/Ar) to prevent oxidation of NH2 groups.
  • Avoid skin contact (wear nitrile gloves) due to potential sensitization risks .
    • Storage : Keep under desiccation (≤4°C) to prevent hydrolysis or dimerization .

Q. How can researchers analyze electronic effects of substituents on the pyridine ring?

  • DFT Calculations : Use Gaussian or ORCA to compute HOMO/LUMO energies and Fukui indices for electrophilic/nucleophilic sites .
  • Cyclic Voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects of substituents .

Data Interpretation and Reproducibility

Q. Why might NMR spectra of N<sup>2</sup>-(4-ethylphenyl)pyridine-2,3-diamine show unexpected splitting patterns?

  • Dynamic Effects : Conformational exchange (e.g., NH2 rotation) at room temperature may broaden signals. Use variable-temperature NMR (e.g., −40°C) to resolve splitting .
  • Tautomerism : Check for keto-enol or amine-imine tautomerism via <sup>15</sup>N NMR or deuterium exchange experiments .

Q. What analytical techniques are recommended for detecting trace impurities in this compound?

  • HPLC-MS : Use C18 columns (acetonitrile/water gradient) to separate byproducts (e.g., unreacted 4-ethylphenyl halides) .
  • Elemental Analysis : Confirm C/H/N ratios within 0.3% of theoretical values .

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